

An In-depth Technical Guide to 4-Isopropylbenzonitrile (CAS Number: 13816-33-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Isopropylbenzonitrile*

Cat. No.: *B076856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Isopropylbenzonitrile**, a versatile aromatic nitrile compound. It covers its physicochemical properties, synthesis methodologies, potential applications in drug discovery and material science, and available safety and toxicity data. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

4-Isopropylbenzonitrile, also known as 4-cyanocumene, is a colorless to pale yellow liquid at room temperature.^[1] It is characterized by a benzonitrile core substituted with an isopropyl group at the para position, which enhances its solubility and reactivity in various organic solvents.^{[1][2]}

Table 1: Physicochemical Properties of **4-Isopropylbenzonitrile**

Property	Value	Reference(s)
CAS Number	13816-33-6	[1] [3]
Molecular Formula	C ₁₀ H ₁₁ N	[1] [3]
Molecular Weight	145.21 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	229-231 °C (at 760 mmHg)	[1]
Density	0.95 g/cm ³	[1]
Refractive Index (n _{20/D})	1.510 - 1.530	[1]
Purity	≥ 98% (GC)	[1]
Synonyms	4-Cyanocumene, p- Isopropylbenzonitrile, 4-(1- Methylethyl)benzonitrile, Cumanyl nitrile	[1] [3]

Table 2: Spectroscopic Data of **4-Isopropylbenzonitrile**

Spectroscopy Type	Data Available	Reference(s)
¹³ C NMR	Spectra available in databases	[3]
Mass Spectrometry (GC-MS)	Spectra available in databases	[3]
Infrared (IR) Spectroscopy	Spectra available in databases	[3]
Raman Spectroscopy	Spectra available in databases	[3]

Synthesis of **4-Isopropylbenzonitrile**

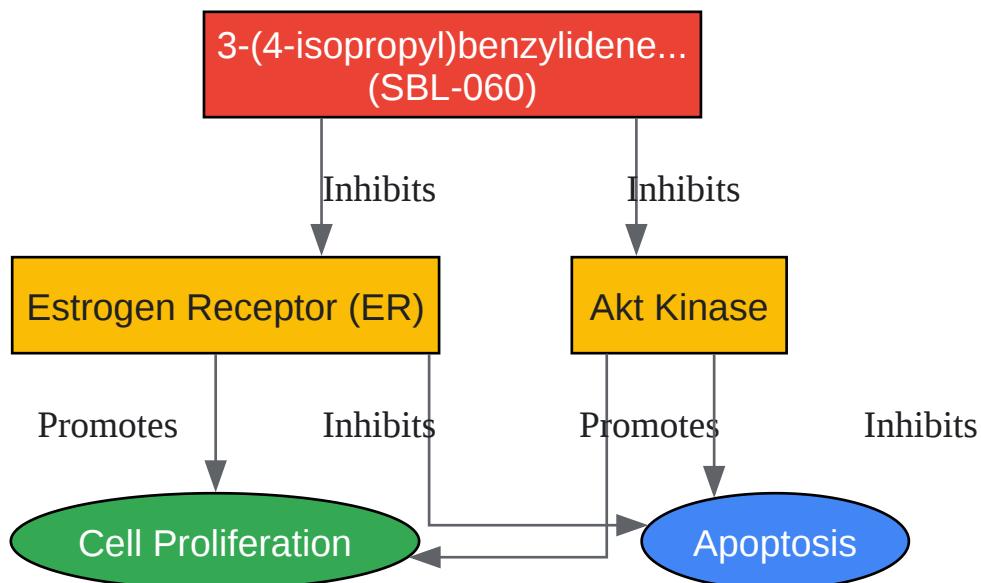
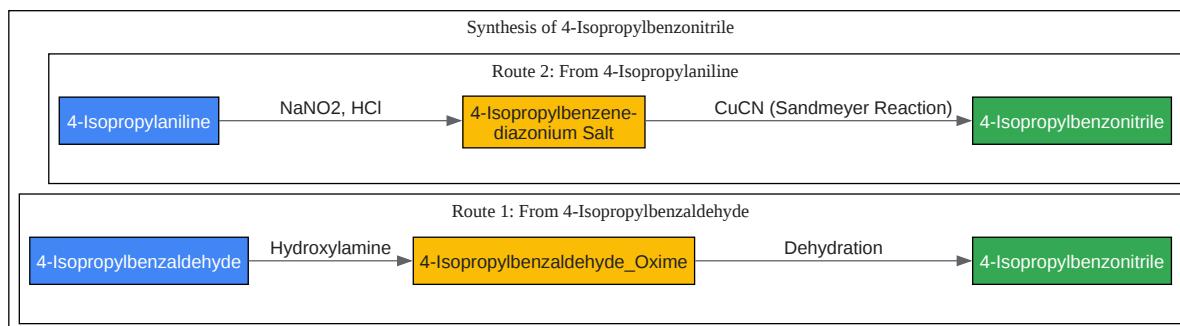
The synthesis of **4-isopropylbenzonitrile** can be achieved through several synthetic routes. Two plausible and commonly employed methods in organic synthesis are the dehydration of 4-isopropylbenzaldehyde oxime and the Sandmeyer reaction starting from 4-isopropylaniline.

Experimental Protocol 1: Dehydration of 4-Isopropylbenzaldehyde Oxime

This two-step method involves the initial formation of an oxime from 4-isopropylbenzaldehyde, followed by a dehydration reaction to yield the nitrile.

Step 1: Synthesis of 4-Isopropylbenzaldehyde Oxime

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- **Addition of Hydroxylamine:** Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or pyridine (1.1 equivalents) to the flask.
- **Reaction:** Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-isopropylbenzaldehyde oxime.



Step 2: Dehydration to 4-Isopropylbenzonitrile

- **Reaction Setup:** In a flask, dissolve the 4-isopropylbenzaldehyde oxime (1 equivalent) in a suitable solvent for dehydration, such as acetic anhydride or using a reagent like thionyl chloride.
- **Dehydration:** The reaction mixture is heated to reflux. The reaction progress is monitored by TLC.
- **Work-up:** After completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried and concentrated.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography to yield pure **4-isopropylbenzonitrile**.

Experimental Protocol 2: Sandmeyer Reaction of 4-Isopropylaniline

The Sandmeyer reaction provides a classical method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[\[2\]](#)[\[4\]](#)

- **Diazotization:** Cool a solution of 4-isopropylaniline (1 equivalent) in an aqueous mineral acid (e.g., HCl) to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C to form the diazonium salt.
- **Cyanation:** In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution.
- **Reaction:** The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile.
- **Work-up:** After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
- **Purification:** The crude **4-isopropylbenzonitrile** is purified by vacuum distillation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemview.epa.gov [chemview.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropylbenzonitrile (CAS Number: 13816-33-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076856#4-isopropylbenzonitrile-cas-number-13816-33-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com